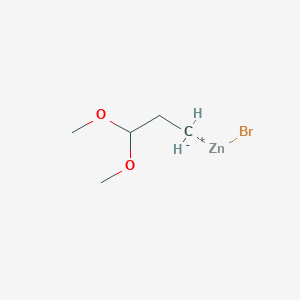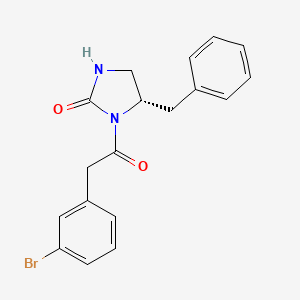
(S)-5-Benzyl-1-(2-(3-bromophenyl)acetyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone is a chiral compound with significant potential in various fields of scientific research. This compound features an imidazolidinone core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a benzyl group and a 3-bromophenylacetyl group. The presence of these substituents imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone typically involves the following steps:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Acylation with 3-Bromophenylacetyl Chloride: The final step involves the acylation of the imidazolidinone core with 3-bromophenylacetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-bromophenylacetyl moiety, potentially yielding alcohol derivatives.
Substitution: The aromatic ring in the 3-bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) bromide for bromination or sulfuric acid for nitration.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a probe for studying enzyme activity.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
(S)-5-Benzyl-1-[2-(4-bromophenyl)acetyl]-2-imidazolidinone: Similar structure but with a different position of the bromine atom on the phenyl ring.
(S)-5-Benzyl-1-[2-(3-chlorophenyl)acetyl]-2-imidazolidinone: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone is unique due to the specific positioning of the bromine atom, which can influence its chemical reactivity and biological interactions. The presence of the bromine atom at the 3-position of the phenyl ring can lead to different steric and electronic effects compared to other similar compounds, potentially resulting in distinct biological activities and applications.
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
(5S)-5-benzyl-1-[2-(3-bromophenyl)acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-8-4-7-14(9-15)11-17(22)21-16(12-20-18(21)23)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2,(H,20,23)/t16-/m0/s1 |
InChI Key |
XFRXJWYVALCWOT-INIZCTEOSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)N1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(N(C(=O)N1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


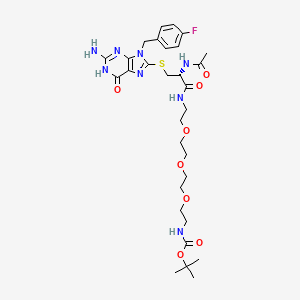
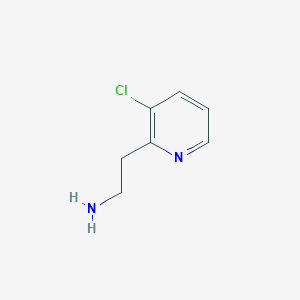
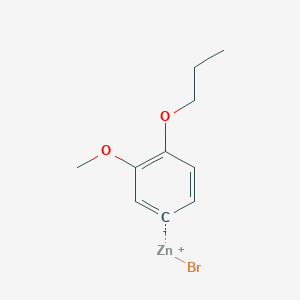
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
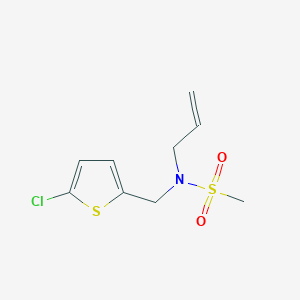
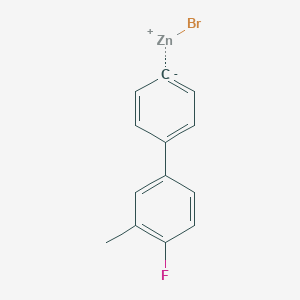
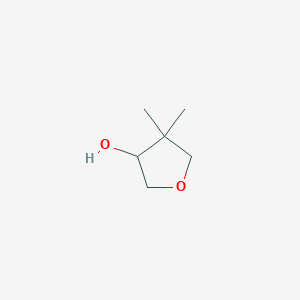
![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
![(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
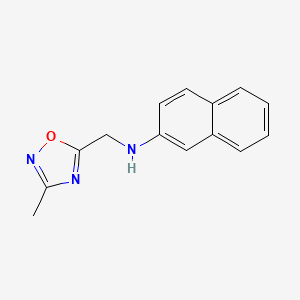
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)
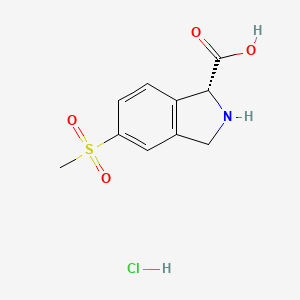
![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)
